molecular formula C28H27ClN4O2 B315992 N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide

N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide

Cat. No.: B315992
M. Wt: 487 g/mol
InChI Key: BHBITXJLVUKZKY-GIJQJNRQSA-N
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Description

N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and a chlorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the acetyl, chlorophenyl, and phenylethenyl groups. The final step involves the attachment of the 2-methylpropanamide moiety. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-methylpropanamide
  • 3-acetyl-1-(4-chlorophenyl)-5-[(E)-2-phenylethenyl]-1,5-dihydro-4H-1,2,4-triazole
  • N-(4-{3-acetyl-1-(4-chlorophenyl)-5-[(E)-2-phenylethenyl]-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)-2-methylbutanamide

Uniqueness

N-{4-[3-acetyl-1-(4-chlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C28H27ClN4O2

Molecular Weight

487 g/mol

IUPAC Name

N-[4-[5-acetyl-2-(4-chlorophenyl)-3-[(E)-2-phenylethenyl]-3H-1,2,4-triazol-4-yl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C28H27ClN4O2/c1-19(2)28(35)30-23-12-16-24(17-13-23)32-26(18-9-21-7-5-4-6-8-21)33(31-27(32)20(3)34)25-14-10-22(29)11-15-25/h4-19,26H,1-3H3,(H,30,35)/b18-9+

InChI Key

BHBITXJLVUKZKY-GIJQJNRQSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C4

Isomeric SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=C(C=C3)Cl)/C=C/C4=CC=CC=C4

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C4

Origin of Product

United States

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